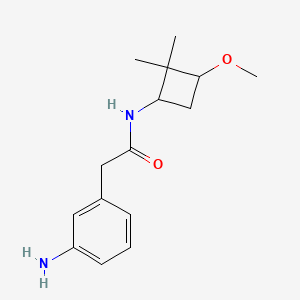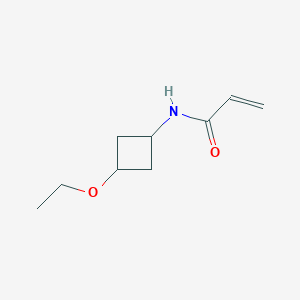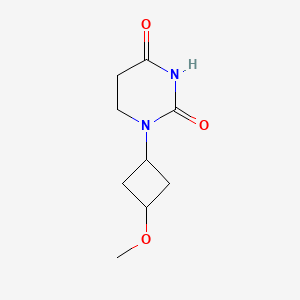![molecular formula C15H22N2O2 B6633268 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide, also known as AP-OEA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. AP-OEA is a member of the family of compounds known as fatty acid ethanolamides, which are involved in various physiological processes, including pain modulation, inflammation, and metabolism.
Mecanismo De Acción
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's mechanism of action is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to bind to PPAR-α and activate its downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the accumulation of fat in the liver and improve liver function in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its relatively low toxicity profile. Studies have shown that it has a high therapeutic index, meaning that it can be administered at doses that are well-tolerated by animals without causing significant side effects. However, one limitation of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
Direcciones Futuras
There are several future directions for research on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide. One area of research could focus on investigating its potential as a treatment for metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. Another area of research could focus on understanding its mechanism of action and identifying other targets that it may interact with. Additionally, more research is needed to determine the optimal dosing and administration of 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide for various therapeutic applications.
Métodos De Síntesis
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylacetic acid with oxan-2-ylmethyl bromide to form N-(2-bromoethyl) 3-aminophenylacetamide. This intermediate product is then reacted with sodium hydride and ethyl acetate to form 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One area of research has focused on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's anti-inflammatory properties, with studies demonstrating that it can reduce inflammation in animal models of arthritis and colitis. Other studies have investigated its potential as a pain reliever, with results showing that it can reduce pain in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-13-5-3-4-12(10-13)11-15(18)17-8-7-14-6-1-2-9-19-14/h3-5,10,14H,1-2,6-9,11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZDHNHKLYFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCNC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)


![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)